(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine
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Overview
Description
(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is a complex organic compound that features a quinazoline ring substituted with a methyl group and a tetrahydrofuran ring attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring, followed by the introduction of the methyl group at the 4-position. The triazine ring is then synthesized and attached to the quinazoline ring. Finally, the tetrahydrofuran ring is introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring.
Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the triazine ring could produce a more saturated triazine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s medicinal applications include its potential use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, are used as anti-cancer agents.
Triazine Derivatives: Compounds like atrazine and simazine are used as herbicides.
Uniqueness
What sets (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine apart is its unique combination of the quinazoline and triazine rings, along with the tetrahydrofuran moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-14-6-2-3-7-15(14)21-17(20-12)22-16-18-10-23(11-19-16)9-13-5-4-8-24-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRGEVZGVFJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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